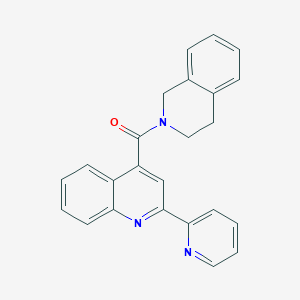
(3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone is a useful research compound. Its molecular formula is C24H19N3O and its molecular weight is 365.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mechanism of Photochemical Substitution
Research into the mechanism of photochemical substitution of 6-membered ring monoazaaromatic compounds, including quinoline and isoquinoline derivatives, in methanol reveals insights into the reactions these compounds undergo when exposed to light. These studies have implications for understanding the photochemical properties of complex molecules related to "(3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone" and can guide the development of new photoresponsive materials or drugs (Castellano, Catteau, & Lablache-Combier, 1975).
Catalyzed Formation of Indolizine Derivatives
The FeCl_3-catalyzed 1,3-dipolar cycloaddition reaction showcases the synthetic utility of pyridinium-1-yl(quinolin-2-yl)methanide derivatives for the construction of complex indolizine frameworks. This research demonstrates the compound's application in synthesizing aryl(2-aryl-3-(quinolin-2-yl)indolizin-1-yl)methanones, highlighting its versatility in organic synthesis and potential for generating bioactive molecules (Yavari, Naeimabadi, & Halvagar, 2016).
Development of CYP11B2 Inhibitors
Studies on pyridine substituted 3,4-dihydro-1H-quinolin-2-ones have revealed their significance in medicinal chemistry, particularly as potent and selective inhibitors of aldosterone synthase (CYP11B2), indicating potential applications in treating conditions like hyperaldosteronism and congestive heart failure. This research not only underscores the therapeutic applications of such compounds but also emphasizes the importance of structural modifications for achieving selectivity and potency (Lucas, Negri, Heim, Zimmer, & Hartmann, 2011).
Synthesis and Antimicrobial Activity
Novel quinoline derivatives containing pyrazoline and pyridine analogs have been synthesized and evaluated for their antimicrobial activity. This line of research highlights the potential of "this compound" and related compounds in developing new antimicrobial agents with broad-spectrum efficacy (Desai, Patel, & Dave, 2016).
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(2-pyridin-2-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c28-24(27-14-12-17-7-1-2-8-18(17)16-27)20-15-23(22-11-5-6-13-25-22)26-21-10-4-3-9-19(20)21/h1-11,13,15H,12,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWIXFSTTWTADI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
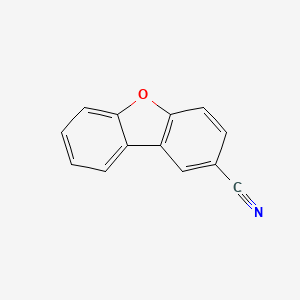
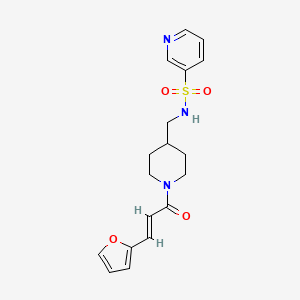
![3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2518118.png)


![2-Chloro-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylpropan-1-one](/img/structure/B2518121.png)
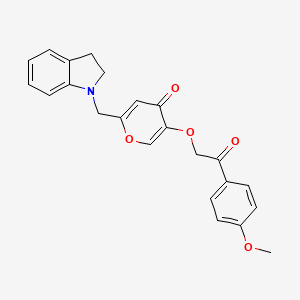
![3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2518127.png)

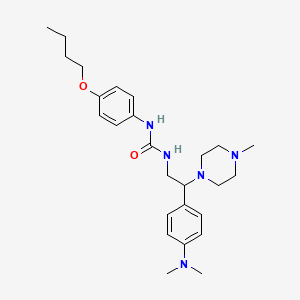



![3-allyl-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518136.png)
